(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 7th position and a tetrahydro configuration, indicating the presence of hydrogen atoms saturating the ring system. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinazoline derivatives using sodium borohydride (NaBH4) or other reducing agents. The reaction conditions often require a solvent such as ethanol or methanol and may be conducted at room temperature or under reflux conditions to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reduction techniques. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.
Scientific Research Applications
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinazoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline, known for its diverse biological activities.
7-Methylquinazoline: A similar compound with a methyl group at the 7th position but lacking the tetrahydro configuration.
Tetrahydroquinazoline: A fully saturated quinazoline derivative without the methyl group at the 7th position.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its tetrahydro configuration and methyl substitution make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYBLYYODSGFX-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CN=CN=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CN=CN=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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